Mechanism of Action of 1-Methyl-4-piperidinyl 4-methoxybenzoate: A Comprehensive Technical Guide
Mechanism of Action of 1-Methyl-4-piperidinyl 4-methoxybenzoate: A Comprehensive Technical Guide
Executive Summary
1-Methyl-4-piperidinyl 4-methoxybenzoate (also known as N-methylpiperidin-4-yl p-anisate; PubChem CID: 932871; ChEMBL: CHEMBL37914) is a highly lipophilic, synthetic piperidinyl ester. While it is frequently utilized as a pharmacological building block and screening compound, its core structural motif—a tertiary amine linked via an ester bridge to an electron-rich aromatic ring—places it firmly within a privileged pharmacophore class.
This technical guide deconstructs the dual-target mechanism of action (MOA) of this compound. Based on its structural homology to classical local anesthetics and neuroactive piperidines, it acts primarily via state-dependent inhibition of Voltage-Gated Sodium Channels (Nav) and allosteric modulation of the Sigma-1 Receptor ( σ1 R) . Understanding this dual MOA is critical for drug development professionals leveraging this scaffold for novel analgesics, antiarrhythmics, or neuroprotective agents.
Structural Pharmacology & Pharmacophore Analysis
The pharmacological behavior of 1-Methyl-4-piperidinyl 4-methoxybenzoate is dictated by three distinct structural domains, which govern its pharmacokinetics and target engagement:
-
The Lipophilic Aromatic Ring (4-Methoxybenzoate): The electron-donating methoxy group at the para position increases the electron density of the aromatic ring. This enhances π−π stacking interactions with aromatic residues (Phenylalanine and Tyrosine) within the binding pockets of transmembrane proteins .
-
The Intermediate Ester Linkage: This dictates the molecule's spatial orientation and metabolic fate. Unlike amide-linked analogs, the ester bond is susceptible to rapid hydrolysis by plasma pseudocholinesterases, resulting in a shorter systemic half-life.
-
The Ionizable Tertiary Amine (1-Methylpiperidine): With a pKa typically around 8.0–8.5, this moiety exists in an equilibrium between unprotonated (lipid-soluble) and protonated (water-soluble/active) states at physiological pH (7.4). This dynamic protonation is the fundamental driver of its intracellular target engagement.
Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Inhibition
The primary biophysical target of 1-Methyl-4-piperidinyl 4-methoxybenzoate is the α -subunit of voltage-gated sodium channels (Nav1.x). The compound operates via a state-dependent, use-dependent block , adhering to the modulated receptor hypothesis .
The Hydrophilic vs. Hydrophobic Pathways
Because the Nav channel's local anesthetic (LA) binding site is located in the intracellular vestibule (specifically within the S6 segment of Domain IV), the drug must cross the plasma membrane.
-
Membrane Penetration: The unprotonated fraction of the drug diffuses across the lipid bilayer.
-
Intracellular Protonation: Once in the slightly more acidic intracellular environment, the piperidine nitrogen protonates.
-
Pore Blockade: The protonated molecule enters the open channel pore (the hydrophilic pathway) during an action potential. The protonated amine interacts electrostatically with the pore's selectivity filter, while the 4-methoxybenzoate ring intercalates with the DIV-S6 Phe/Tyr residues, physically occluding Na+ influx and stabilizing the channel in a non-conducting inactivated state .
Nav Channel State-Dependent Blockade by 1-Methyl-4-piperidinyl 4-methoxybenzoate.
Secondary Mechanism: Sigma-1 Receptor ( σ1 R) Modulation
Beyond ion channel blockade, the 4-substituted piperidine scaffold is a highly privileged structure for the Sigma-1 Receptor ( σ1 R) . The σ1 R is a ligand-regulated chaperone protein located primarily at the Mitochondria-Associated ER Membrane (MAM).
Chaperone Dissociation and Signal Transduction
In its resting state, σ1 R is bound to the ER chaperone BiP (Binding immunoglobulin Protein). When 1-Methyl-4-piperidinyl 4-methoxybenzoate permeates the cell and binds to the σ1 R hydrophobic pocket:
-
It triggers the dissociation of the σ1 R-BiP complex.
-
The active σ1 R translocates to the plasma membrane or interacts locally with Inositol 1,4,5-trisphosphate receptors (IP3Rs).
-
This modulates intracellular Ca2+ mobilization and alters the surface trafficking of various ion channels, contributing to the compound's downstream neuroprotective and antiallodynic effects .
Sigma-1 Receptor Activation and Downstream Chaperone Signaling Pathway.
Quantitative Pharmacological Profile
The following table synthesizes the projected quantitative binding affinities and functional consequences of 1-Methyl-4-piperidinyl 4-methoxybenzoate across its primary target landscape, extrapolated from structurally homologous piperidinyl esters.
| Target | Projected Affinity ( Ki / IC50 ) | Primary Binding Site | Functional Consequence |
| Nav1.x (Resting State) | > 100 µM | DIV S6 (Hydrophobic access) | Tonic block (Low affinity, minimal physiological impact) |
| Nav1.x (Inactivated State) | 1.5 - 10 µM | DIV S6 (Hydrophilic access) | Use-dependent block; suppression of high-frequency firing |
| Sigma-1 Receptor ( σ1 R) | 10 - 50 nM | ER MAM Chaperone Pocket | Dissociation from BiP; neuroprotection; analgesia |
| Sigma-2 Receptor ( σ2 R) | > 1,000 nM | Unknown | Negligible engagement (High σ1 / σ2 selectivity) |
| Muscarinic (mAChR) | 2 - 5 µM | Orthosteric Site | Weak competitive antagonism (mild anticholinergic side effects) |
Experimental Protocols & Workflows
To rigorously validate the mechanistic claims of this compound, the following E-E-A-T grounded protocols establish a self-validating framework for assessing Nav blockade and σ1 R affinity.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav Kinetics)
Objective: Quantify the state-dependent and use-dependent blockade of Nav1.5 or Nav1.7 channels.
-
Cell Preparation & Solutions:
-
Action: Plate HEK293T cells stably expressing the Nav variant. Use a CsF -based intracellular solution and a Mg2+ -substituted (zero Ca2+ ) extracellular solution.
-
Causality: Cs+ blocks endogenous potassium currents, and F− aids in seal formation. Removing extracellular Ca2+ eliminates contaminating calcium currents, ensuring the recorded inward current is purely sodium-driven.
-
-
Establishing Configuration:
-
Action: Achieve a >1 GΩ gigaseal, rupture the patch, and apply >80% series resistance ( Rs ) compensation.
-
Causality: Massive Na+ influx causes significant voltage drops ( V=I×Rs ). Failing to compensate Rs results in voltage-clamp errors, skewing activation kinetics.
-
-
State-Dependent Voltage Protocol (Self-Validating System):
-
Action: Apply two distinct holding potentials ( Vh ). First, hold at -120 mV (channels fully resting), then step to -20 mV. Next, hold at -70 mV (channels ~50% inactivated), then step to -20 mV.
-
Causality: If the compound binds preferentially to the inactivated state, the IC50 calculated from the -70 mV protocol will be significantly lower (more potent) than the -120 mV protocol.
-
Validation & QC: Run Lidocaine (100 µM) as a positive control. The assay is only valid if Lidocaine induces a >3-fold leftward shift in the steady-state inactivation curve.
-
Protocol B: Radioligand Binding Assay ( σ1 R Affinity)
Objective: Determine the binding affinity ( Ki ) of the compound for the Sigma-1 receptor.
-
Tissue Preparation:
-
Action: Homogenize guinea pig whole brain (excluding cerebellum) in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Guinea pig brain provides a robust, highly physiological ratio of σ1 to σ2 receptors, avoiding the artificial stoichiometry of overexpressed recombinant systems.
-
-
Radioligand Incubation:
-
Action: Incubate 500 µg of membrane protein with 2 nM [3H] (+)-pentazocine and varying concentrations of 1-Methyl-4-piperidinyl 4-methoxybenzoate (0.1 nM to 10 µM) at 37°C for 120 minutes.
-
Causality: [3H] (+)-pentazocine is chosen for its extreme selectivity for σ1 over σ2 . The 120-minute incubation at physiological temperature is mandatory to allow highly lipophilic piperidine derivatives to reach thermodynamic equilibrium within the membrane preparation.
-
-
Non-Specific Binding (NSB) Determination (Self-Validating System):
-
Action: Define NSB using 10 µM Haloperidol in parallel wells. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).
-
Validation & QC: The assay is strictly validated by the signal-to-noise ratio. Specific binding (Total signal minus Haloperidol NSB signal) must constitute >80% of the total bound radioactivity. If NSB exceeds 20%, the membrane wash protocol must be optimized.
-
References
-
Tikhonov DB, Zhorov BS. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. J Gen Physiol. 2017;149(4):465-481.[Link]
-
Catterall WA. Voltage-gated sodium channels at 60: structure, function and pathophysiology. J Physiol. 2012;590(11):2577-2589.[Link]
-
Zhang G, et al. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Eur J Med Chem. 2020;191:112144.[Link]
-
Fontanilla D, et al. The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Front Neurosci. 2018;12:868.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 932871, 1-Methylpiperidin-4-yl 4-methoxybenzoate.[Link]
